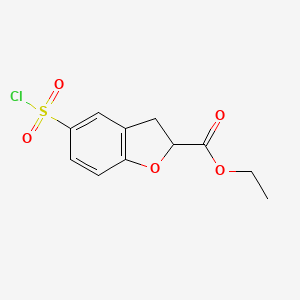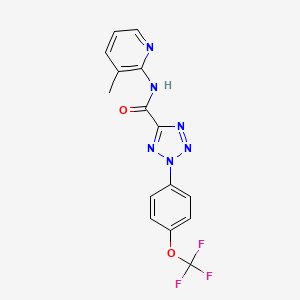![molecular formula C28H31N5O3S B2451071 3-isopropyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1794829-42-7](/img/structure/B2451071.png)
3-isopropyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidine and phenyl rings are aromatic, which could contribute to the stability of the molecule. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could be involved in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring could undergo substitution reactions, and the piperazine ring could be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar piperazine ring could make the compound more soluble in polar solvents .科学的研究の応用
Sure! Here’s a comprehensive analysis of the scientific research applications of the compound “2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one” (STL193121):
Neurological Disorders
Alpha1-Adrenergic Receptor Antagonism: STL193121 has shown potential as an alpha1-adrenergic receptor antagonist. This receptor is a significant target for treating various neurological conditions, including depression, anxiety, and neurodegenerative diseases like Alzheimer’s . The compound’s ability to modulate these receptors can help in developing new therapeutic agents for these disorders.
Cardiovascular Diseases
Hypertension and Cardiac Hypertrophy: By targeting alpha1-adrenergic receptors, STL193121 can also be explored for its applications in treating cardiovascular diseases such as hypertension and cardiac hypertrophy . These receptors play a crucial role in regulating vascular tone and cardiac function, making STL193121 a promising candidate for cardiovascular therapeutics.
Cancer Therapy
Anticancer Properties: Research indicates that compounds similar to STL193121 can exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines . This makes STL193121 a potential candidate for further investigation in cancer therapy, particularly in targeting specific cancer types that express relevant receptors.
Anti-inflammatory Applications
Inflammatory Diseases: STL193121 may have applications in treating inflammatory diseases due to its potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory pathways, which could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .
Psychiatric Disorders
Anxiolytic and Antidepressant Effects: Given its interaction with alpha1-adrenergic receptors, STL193121 could be explored for its anxiolytic and antidepressant effects . These receptors are involved in the modulation of mood and anxiety, suggesting that STL193121 might help in developing new treatments for psychiatric disorders.
Metabolic Disorders
Diabetes and Obesity: There is potential for STL193121 to be investigated in the context of metabolic disorders such as diabetes and obesity. Compounds targeting adrenergic receptors have been shown to influence metabolic pathways, which could lead to new therapeutic strategies for managing these conditions .
Respiratory Diseases
Asthma and COPD: STL193121 might also be relevant in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). By modulating adrenergic receptors, it could help in reducing bronchoconstriction and inflammation associated with these conditions .
Prostate Health
Benign Prostatic Hyperplasia (BPH): The compound’s potential to act on alpha1-adrenergic receptors makes it a candidate for treating benign prostatic hyperplasia, a common condition in older men that involves the enlargement of the prostate gland . This could help in developing medications that alleviate symptoms associated with BPH.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3S/c1-19(2)33-27(35)26-25(21(17-29-26)20-9-5-4-6-10-20)30-28(33)37-18-24(34)32-15-13-31(14-16-32)22-11-7-8-12-23(22)36-3/h4-12,17,19,29H,13-16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRWCTPTCOEJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide](/img/structure/B2450989.png)


![N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2450992.png)
![N-[[4-(Aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2450993.png)


![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450998.png)
![3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451001.png)
![Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2451004.png)



![1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2451011.png)